molecular formula C8H8N2O2 B13636198 n-[(e)-(4-Nitrophenyl)methylene]methanamine CAS No. 59862-73-6

n-[(e)-(4-Nitrophenyl)methylene]methanamine

Cat. No.: B13636198
CAS No.: 59862-73-6
M. Wt: 164.16 g/mol
InChI Key: KXVFTZOZYASDRU-UHFFFAOYSA-N
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Description

(E)-methyl[(4-nitrophenyl)methylidene]amine is an organic compound characterized by the presence of a nitro group attached to a phenyl ring and a methylideneamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-methyl[(4-nitrophenyl)methylidene]amine typically involves the condensation reaction between 4-nitrobenzaldehyde and methylamine. The reaction is carried out under mild conditions, often in the presence of a catalyst such as an acid or base to facilitate the formation of the imine bond. The reaction can be represented as follows:

4-nitrobenzaldehyde+methylamine(E)-methyl[(4-nitrophenyl)methylidene]amine+water\text{4-nitrobenzaldehyde} + \text{methylamine} \rightarrow \text{(E)-methyl[(4-nitrophenyl)methylidene]amine} + \text{water} 4-nitrobenzaldehyde+methylamine→(E)-methyl[(4-nitrophenyl)methylidene]amine+water

Industrial Production Methods

Industrial production of (E)-methyl[(4-nitrophenyl)methylidene]amine may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-methyl[(4-nitrophenyl)methylidene]amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield (E)-methyl[(4-aminophenyl)methylidene]amine.

Scientific Research Applications

(E)-methyl[(4-nitrophenyl)methylidene]amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-methyl[(4-nitrophenyl)methylidene]amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (E)-methyl[(4-aminophenyl)methylidene]amine: Similar structure but with an amino group instead of a nitro group.

    (E)-methyl[(4-chlorophenyl)methylidene]amine: Contains a chlorine atom instead of a nitro group.

    (E)-methyl[(4-methylphenyl)methylidene]amine: Features a methyl group in place of the nitro group.

Uniqueness

(E)-methyl[(4-nitrophenyl)methylidene]amine is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential applications. The nitro group can participate in various chemical reactions, making this compound versatile for different scientific and industrial purposes.

Properties

CAS No.

59862-73-6

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

N-methyl-1-(4-nitrophenyl)methanimine

InChI

InChI=1S/C8H8N2O2/c1-9-6-7-2-4-8(5-3-7)10(11)12/h2-6H,1H3

InChI Key

KXVFTZOZYASDRU-UHFFFAOYSA-N

Canonical SMILES

CN=CC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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